molecular formula C8H12N2O B1368058 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde CAS No. 933778-28-0

3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1368058
CAS RN: 933778-28-0
M. Wt: 152.19 g/mol
InChI Key: NKYSSXDPPXGAIW-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C5H6N2O . It is also known by other names such as 1H-Pyrazole-4-carboxaldehyde, 3-methyl-, and 1H-Pyrazole-4-carboxaldehyde, 5-methyl- .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-methyl-1H-pyrazole-4-carbaldehyde, has been extensively studied . The Vilmeier-Haack reaction, oxidation of the corresponding alcohols, and other miscellaneous methods are commonly used for the synthesis .


Molecular Structure Analysis

The molecular structure of 3-methyl-1H-pyrazole-4-carbaldehyde consists of a five-membered pyrazole ring with a methyl group at the 3-position and a carbaldehyde group at the 4-position .


Chemical Reactions Analysis

Pyrazole derivatives, including 3-methyl-1H-pyrazole-4-carbaldehyde, undergo various chemical reactions such as addition, reduction, oxidation, and condensation reactions . They also participate in Friedel-Crafts type reactions (Hydroxyalkylation) and other miscellaneous reactions .


Physical And Chemical Properties Analysis

3-Methyl-1H-pyrazole-4-carbaldehyde has an average mass of 110.114 Da and a monoisotopic mass of 110.048012 Da . It is a yellow liquid that can dissolve in many organic solvents such as ethanol and dimethylformamide .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrazole Derivatives : A derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was synthesized as part of research into new pyrazole compounds. Its crystal structure was examined using X-ray diffraction, revealing details about the molecule's configuration and interactions (Xu & Shi, 2011).

  • Structural Analysis of Oximes : 1-Alkyl-1H-pyrazole-4-carbaldehyde oximes, including a closely related derivative, were synthesized and analyzed using X-ray crystallography to determine their anti configuration in crystals (Attaryan et al., 2012).

Pharmaceutical Research

  • Synthesis of Quinolinyl Chalcones : Pyrazole derivatives were used to synthesize quinolinyl chalcones, showing promise in antimicrobial properties. The synthesis process involved Claisen–Schmidt condensation under ultrasonic methods, demonstrating the compound's utility in medicinal chemistry (Prasath et al., 2015).

  • Antimicrobial Schiff Bases : Pyrazole derivatives were reacted with chitosan to form Schiff bases, which were then tested for their antimicrobial activity against various bacterial and fungal strains. This highlights the potential pharmaceutical application of such compounds (Hamed et al., 2020).

Material Science and Chemistry

  • Synthesis of Novel Heterocycles : Utilizing 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a precursor related to the compound , novel heterocycles were synthesized, demonstrating the compound's versatility in creating diverse chemical structures (Baashen et al., 2017).

  • Emission Characteristics in Dyes : Pyrazole-based dyes were synthesized and showed solid-state emissions in a range of wavelengths, indicating potential applications in materials science and dye chemistry (Lanke & Sekar, 2016).

Safety and Hazards

3-Methyl-1H-pyrazole-4-carbaldehyde can cause skin irritation and serious eye irritation . It should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, there is significant interest in further exploring their potential applications. For instance, new antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) are being developed based on pyrazole derivatives . These compounds represent a promising area of research for the development of new therapeutic agents.

properties

IUPAC Name

3-methyl-1-propylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYSSXDPPXGAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599126
Record name 3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933778-28-0
Record name 3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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